molecular formula C10H17ClN2O3Si B8320915 6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrimidine-2,4(1H,3H)-dione

6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B8320915
M. Wt: 276.79 g/mol
InChI Key: RHSOGRMFLZYSKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H17ClN2O3Si and its molecular weight is 276.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H17ClN2O3Si

Molecular Weight

276.79 g/mol

IUPAC Name

6-chloro-1-(2-trimethylsilylethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H17ClN2O3Si/c1-17(2,3)5-4-16-7-13-8(11)6-9(14)12-10(13)15/h6H,4-5,7H2,1-3H3,(H,12,14,15)

InChI Key

RHSOGRMFLZYSKI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C(=CC(=O)NC1=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-chloro-uracil (3.0 g, 20.47 mmol, 1 equiv.) and LiBr (1.78 g, 20.5 mmol, 1.0 equiv.) in NMP (70 mL) at 0° C. was added NaH (60% dispersion in mineral oil, 0.82 g, 20.5 mmol, 1.0 equiv.). The reaction mixture was stirred at 0° C. for 10 min, and 2-(trimethylsilyl)ethoxymethyl chloride (3.75 g, 22.5 mmol, 1.1 equiv.) was slowly added via an addition funnel. The reaction mixture was stirred overnight at room temperature and then diluted with EtOAc (150 mL). The mixture was washed with a saturated aqueous NH4Cl solution (50 mL), saturated aqueous NaHCO3 (50 mL), and brine (50 mL). The organic layer was dried with anhydrous Na2SO4 and concentrated under reduced pressure to provide 3.2 g (57%) of the title compound as a white solid. LC/MS: m/z (ES+) 299 (M+Na)+. 1H NMR (400 MHz, CDCl3): δ ppm 9.00-8.80 (br-s, 1H), 5.95 (s, 1H), 5.45 (s, 2H)), 3.63 (t, J=7.0 Hz, 2H), 1.48 (t, J=7.0 Hz, 2H), 0.01 (s, 9H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.82 g
Type
reactant
Reaction Step Two
Quantity
3.75 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Yield
57%

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